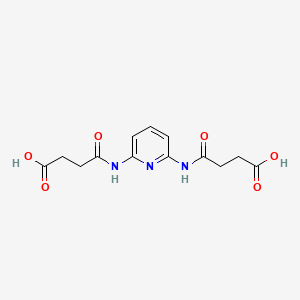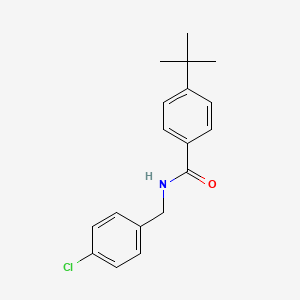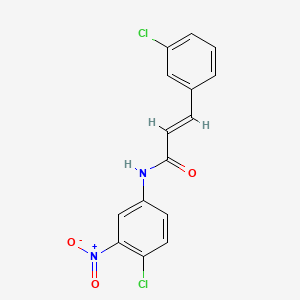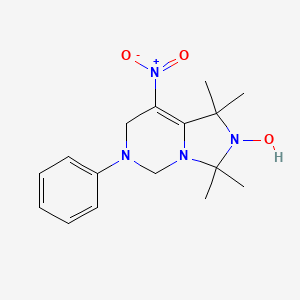![molecular formula C14H19ClN2O B5701180 N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide](/img/structure/B5701180.png)
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide, also known as CPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPP is a synthetic compound that belongs to the class of amides and is structurally similar to the well-known analgesic drug, fentanyl. CPP has been studied extensively for its analgesic and anesthetic properties and has shown promising results in preclinical studies.
作用機序
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide exerts its analgesic and anesthetic effects by binding to the mu-opioid receptor in the brain and spinal cord. This binding leads to a decrease in the transmission of pain signals, resulting in analgesia. N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide also has anesthetic properties and can induce a state of unconsciousness by binding to the same receptor.
Biochemical and Physiological Effects:
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide has been shown to have a potent analgesic effect that is comparable to fentanyl. It has also been shown to have anesthetic properties and can induce a state of unconsciousness. N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide has a short duration of action, which makes it suitable for use in short surgical procedures. N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide has a low potential for addiction and dependence, which makes it a safer alternative to other opioid analgesics.
実験室実験の利点と制限
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with a high degree of purity. N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide has a potent analgesic effect and can be used as a positive control in pain studies. However, N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide has several limitations. It has a short duration of action, which limits its use in long surgical procedures. N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide also has a narrow therapeutic window, which makes it difficult to dose accurately.
将来の方向性
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide has shown promising results in preclinical studies and has the potential to be developed into a novel analgesic and anesthetic agent. Future research should focus on optimizing the synthesis method to improve the yield and purity of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide. Further studies should also investigate the pharmacokinetics and pharmacodynamics of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide to determine the optimal dosing regimen. Additionally, studies should be conducted to investigate the safety and efficacy of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide in clinical trials, with the aim of developing it into a safe and effective analgesic and anesthetic agent.
合成法
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide can be synthesized by reacting 4-(1-pyrrolidinyl)aniline with 3-chloro-2-methylpropionyl chloride in the presence of a base such as triethylamine. The reaction yields N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide as a white crystalline solid with a high purity.
科学的研究の応用
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide has been extensively studied for its potential use as an analgesic and anesthetic agent. It has been shown to have a potent analgesic effect that is comparable to fentanyl, which is a commonly used opioid analgesic. N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide has also been studied for its anesthetic properties and has shown promising results in animal studies.
特性
IUPAC Name |
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-10(2)14(18)16-11-5-6-13(12(15)9-11)17-7-3-4-8-17/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STIVEECRYCRMTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1)N2CCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24808573 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5701121.png)

![4-({[(4-carboxy-5-methyl-2-furyl)methyl]thio}methyl)-5-methyl-2-furoic acid](/img/structure/B5701127.png)
![1-[1-allyl-6-methyl-4-(1-pyrrolidinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5701133.png)

![5-[(4-bromobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5701147.png)

![2-chloro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide](/img/structure/B5701160.png)


